molecular formula C9H11Cl B3024688 1-(2-Chloroethyl)-4-methylbenzene CAS No. 32327-68-7

1-(2-Chloroethyl)-4-methylbenzene

Cat. No. B3024688
CAS RN: 32327-68-7
M. Wt: 154.63 g/mol
InChI Key: TWIWWNQQAVOIQJ-UHFFFAOYSA-N
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Description

1-(2-Chloroethyl)-4-methylbenzene (1-chloro-4-methylbenzene) is an organic compound with the chemical formula C8H9Cl. It is a colorless liquid with a pungent odor, and is an important intermediate in the production of several chemicals. It is also used as a solvent and in the manufacture of dyes and inks. 1-Chloro-4-methylbenzene is a chlorinated aromatic hydrocarbon, and is a member of the benzene family of compounds.

Scientific Research Applications

Gas Sensing

The compound can be used in the development of gas sensors. For instance, ZnFe2O4-based semiconductor gas sensors, which have numerous advantages including structural stability, high sensitivities, and easy miniaturization, can be used for detecting the mustard gas simulant 2-chloroethyl ethyl sulfide . The gas sensor based on 2 wt.% Au-loaded ZnFe2O4 hollow microspheres exhibited a response sensitivity twice that of the gas sensor based on pure ZnFe2O4 .

Detection of Toxic Chemical Agents

The compound can be used in the detection of toxic chemical agents and their simulants. The Au-loaded ZnFe2O4-based sensor has considerable potential for use in detecting toxic chemical agents and their simulants .

Development of MEMS Gas Sensors

The compound can be used in the development of Micro-Electro-Mechanical Systems (MEMS) gas sensors. For instance, WO3/Al2O3/graphite composite materials were used for an MEMS 2-CEES gas sensor (dichlorodiethyl sulfide simulation), and the corresponding sensing properties were explored .

Environmental Protection

The detection and monitoring of toxic and harmful gases play a vital role in environmental protection. The compound can be used in sensors that help in the detection and monitoring of these gases .

Industrial and Agricultural Production

In the context of industrial and agricultural production, the compound can be used in sensors that detect toxic and harmful gases, thereby ensuring safety and efficiency .

Human Health

The compound can be used in the development of sensors that detect toxic and harmful gases, which is crucial for human health .

properties

IUPAC Name

1-(2-chloroethyl)-4-methylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11Cl/c1-8-2-4-9(5-3-8)6-7-10/h2-5H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWIWWNQQAVOIQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20297415
Record name 1-(2-chloroethyl)-4-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20297415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Chloroethyl)-4-methylbenzene

CAS RN

32327-68-7
Record name NSC115886
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115886
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(2-chloroethyl)-4-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20297415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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